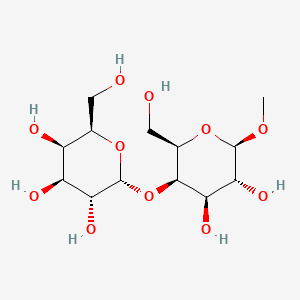
Methyl 4-O-alpha-D-galactopyranosyl-beta-D-Galactopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-O-alpha-D-galactopyranosyl-beta-D-Galactopyranoside is a disaccharide derivative composed of two galactose units linked through a glycosidic bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-O-alpha-D-galactopyranosyl-beta-D-Galactopyranoside typically involves glycosylation reactions. One common method is the reaction of methyl alpha-D-galactopyranoside with a galactose donor under acidic conditions to form the desired disaccharide . The reaction conditions often include the use of catalysts such as trifluoromethanesulfonic acid or boron trifluoride etherate to facilitate the glycosidic bond formation .
Industrial Production Methods
Industrial production of this compound may involve similar glycosylation techniques but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification methods such as chromatography to isolate the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-O-alpha-D-galactopyranosyl-beta-D-Galactopyranoside can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the glycosidic bond can yield monosaccharides.
Substitution: Hydroxyl groups can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or sodium periodate, reducing agents such as sodium borohydride, and halogenating agents like thionyl chloride .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield galacturonic acid derivatives, while reduction can produce galactose .
Wissenschaftliche Forschungsanwendungen
Methyl 4-O-alpha-D-galactopyranosyl-beta-D-Galactopyranoside has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying glycosidic bond formation and cleavage.
Biology: Serves as a substrate for enzyme assays, particularly for glycosidases.
Medicine: Investigated for its potential role in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the synthesis of complex carbohydrates and glycoproteins.
Wirkmechanismus
The mechanism of action of Methyl 4-O-alpha-D-galactopyranosyl-beta-D-Galactopyranoside involves its interaction with specific enzymes and receptors. It acts as a substrate for glycosidases, which hydrolyze the glycosidic bond to release monosaccharides. This process is crucial in various biological pathways, including carbohydrate metabolism and cell signaling .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl alpha-D-galactopyranoside
- Methyl beta-D-galactopyranoside
- Methyl alpha-D-mannopyranoside
- Methyl beta-D-glucopyranoside
Uniqueness
Methyl 4-O-alpha-D-galactopyranosyl-beta-D-Galactopyranoside is unique due to its specific glycosidic linkage and the presence of two galactose units. This structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
80446-84-0 |
|---|---|
Molekularformel |
C13H24O11 |
Molekulargewicht |
356.32 g/mol |
IUPAC-Name |
(2R,3R,4S,5R,6R)-2-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C13H24O11/c1-21-12-10(20)8(18)11(5(3-15)23-12)24-13-9(19)7(17)6(16)4(2-14)22-13/h4-20H,2-3H2,1H3/t4-,5-,6+,7+,8-,9-,10-,11+,12-,13-/m1/s1 |
InChI-Schlüssel |
FHNIYFZSHCGBPP-FUZIMHMRSA-N |
Isomerische SMILES |
CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O |
Kanonische SMILES |
COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1'-[Oxybis(methyleneselanyl)]bis(4-methoxybenzene)](/img/structure/B14424915.png)





![4,4'-Dibutyl-1,1'-bi(bicyclo[2.2.2]octane)](/img/structure/B14424961.png)
![trisodium;4-azanidyl-3-[(3,5-dinitro-2-oxidophenyl)diazenyl]naphthalene-1-sulfonate;cobalt(3+)](/img/structure/B14424968.png)




![3-{[4-Phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}butanenitrile](/img/structure/B14424988.png)

